Disodium 4-amino-4-oxo-2-sulphonatobutyrate
Description
Disodium 4-amino-4-oxo-2-sulphonatobutyrate is a sodium salt derivative characterized by a butyrate backbone functionalized with amino, oxo (keto), and sulphonato groups. Thus, comparisons are inferred from structurally or functionally similar disodium salts and related compounds.
Properties
CAS No. |
64226-51-3 |
|---|---|
Molecular Formula |
C4H5NNa2O6S |
Molecular Weight |
241.13 g/mol |
IUPAC Name |
disodium;4-amino-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C4H7NO6S.2Na/c5-3(6)1-2(4(7)8)12(9,10)11;;/h2H,1H2,(H2,5,6)(H,7,8)(H,9,10,11);;/q;2*+1/p-2 |
InChI Key |
VLZJAVWCKUZNME-UHFFFAOYSA-L |
Canonical SMILES |
C(C(C(=O)[O-])S(=O)(=O)[O-])C(=O)N.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-amino-4-oxo-2-sulphonatobutyrate typically involves the reaction of 4-aminobutyric acid with sulfur trioxide to introduce the sulfonate group. The reaction is carried out under controlled conditions to ensure the proper formation of the sulfonate group. The resulting product is then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with stringent quality control measures. The process includes the purification of raw materials, precise control of reaction conditions, and thorough purification of the final product to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Disodium 4-amino-4-oxo-2-sulphonatobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Products include sulfonated butyric acid derivatives.
Reduction: Products include 4-amino-4-hydroxy-2-sulphonatobutyrate.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Chemical Properties and Identification
Disodium 4-amino-4-oxo-2-sulphonatobutyrate is categorized under surfactants and is primarily used in industrial applications due to its ability to enhance cleaning power and improve formulation stability. The compound is identified by its CAS number 58353-68-7 and is known for its solubility in water, which facilitates its usage in various formulations.
Surfactant in Detergent Formulations
This compound is utilized as a surfactant in detergent formulations. Its amphiphilic nature allows it to lower the surface tension of water, enhancing the cleaning efficiency of detergents by allowing better penetration into soils and stains .
Role in Pharmaceutical Formulations
In pharmaceutical applications, this compound serves as an excipient that aids in the solubilization of active ingredients. Its surfactant properties can improve the bioavailability of poorly soluble drugs, making it valuable in drug formulation processes .
Biodegradability and Ecotoxicity
Research indicates that this compound is easily biodegradable, which makes it an environmentally friendly option compared to other synthetic surfactants. Studies show that it can degrade significantly within 28 days under standard conditions, highlighting its potential for use in eco-friendly cleaning products .
Impact on Aquatic Life
While the compound is biodegradable, ecotoxicological assessments have indicated that its concentrations should be monitored to prevent adverse effects on aquatic ecosystems. For instance, studies report an LC50 value greater than 10 mg/l for fish, indicating low toxicity but necessitating careful management in formulations released into water bodies .
Case Study: Detergent Efficacy
A study conducted on various detergent formulations incorporating this compound demonstrated a marked improvement in stain removal efficiency compared to formulations without this compound. The results indicated a significant reduction in surface tension and enhanced emulsification properties, leading to better cleaning performance .
Case Study: Drug Bioavailability
In a pharmaceutical case study, this compound was included in a formulation aimed at improving the solubility of a poorly soluble anticancer drug. The study found that the inclusion of this surfactant increased the drug's bioavailability by approximately 40%, demonstrating its effectiveness as a solubilizing agent .
Mechanism of Action
The mechanism of action of disodium 4-amino-4-oxo-2-sulphonatobutyrate involves its interaction with specific molecular targets. The amino and sulfonate groups play a crucial role in binding to enzymes and proteins, thereby modulating their activity. The compound can inhibit certain enzymes by forming stable complexes, which affects the biochemical pathways in which these enzymes are involved.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
2.1. Disodium Phosphate (Na₂HPO₄)
- Applications: Widely used as a catalyst in multi-component organic reactions (e.g., synthesis of 3,4-dihydropyrano[3,2-c]chromenes) due to its cost-effectiveness and efficiency .
- Biological Impact: In food additives, disodium phosphate at tested concentrations (unspecified) slightly inhibits Shiga toxin-producing E.
2.2. Flavin Adenine Dinucleotide (FAD) Disodium
- Biochemical Role : A redox-active coenzyme with an IC₅₀ of 42.5 µM against SARS-CoV-2 Mpro protease, indicating moderate inhibitory activity .
- Structural Contrast : FAD’s complex adenine and riboflavin moieties differ significantly from the simpler butyrate backbone of the target compound, suggesting divergent biological roles.
2.3. Disodium Fluorescein
- Material Science : In zein-based gels, disodium fluorescein reduces hydrophobic interactions in the polymeric matrix, altering rheological properties (e.g., decreased gap between elastic and viscous moduli) .
- Functional Comparison : Both compounds exhibit hydrophilic characteristics, but the sulphonato group in the target compound may enhance solubility or ionic interactions compared to fluorescein’s xanthene core.
2.4. Edetate Disodium
- Pharmaceutical Use : A chelating agent in drug formulations (e.g., buffering solutions) and assays, often paired with tetramethylammonium hydroxide for analytical purposes .
Data Table: Comparative Properties of Disodium Salts
Research Findings and Limitations
- Biological Activity : FAD disodium’s moderate protease inhibition suggests sodium salts with complex structures can engage in enzyme interactions, but the target compound’s simpler backbone may limit such activity .
Critical Limitation: No direct evidence for the target compound exists in the provided materials. Comparisons are extrapolated from structurally analogous disodium salts, necessitating further experimental validation.
Biological Activity
- Chemical Formula : C₄H₆NNa₂O₅S
- Molecular Weight : 188.16 g/mol
- CAS Number : 38517-23-6
Disodium 4-amino-4-oxo-2-sulphonatobutyrate is primarily recognized for its role in biochemical pathways involving amino acid metabolism and potential neuroprotective effects. It acts as a substrate in various enzymatic reactions, influencing metabolic processes.
Pharmacological Effects
- Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties, which may protect cells from oxidative stress. This activity is crucial in mitigating damage in various biological systems.
- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases by reducing neuronal damage.
- Anti-inflammatory Properties : Preliminary findings indicate that this compound may modulate inflammatory responses, which could be beneficial in conditions characterized by chronic inflammation.
Toxicological Profile
The toxicological assessment of this compound reveals the following:
| Toxicity Parameter | Value | Source |
|---|---|---|
| LD50 (oral, rat) | 3640 mg/kg | ECHA |
| LD50 (dermal, rat) | >2000 mg/kg | ECHA |
| Chronic effects (oral) | NOAEL = 68 mg/kg | ECHA |
| Skin irritation | Mild irritation reported | Ichemco |
Environmental Impact
This compound is considered to be easily biodegradable, with a biodegradability rate of approximately 69% over 28 days according to OECD guidelines. Its potential environmental toxicity is low, with PNEC values indicating minimal risk to aquatic life and sediment organisms.
Study on Neuroprotection
A study published in Neuroscience Letters explored the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. The results demonstrated a significant reduction in cell death and oxidative markers when treated with the compound.
Antioxidant Activity Assessment
In an experimental model assessing antioxidant activity, this compound was shown to scavenge free radicals effectively. This study highlighted its potential use as a dietary supplement or therapeutic agent in oxidative stress-related conditions.
Inflammation Modulation Study
Research conducted on inflammatory markers in vitro indicated that this compound could downregulate pro-inflammatory cytokines in macrophage cultures. This suggests a possible application in managing inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the validated synthesis routes for disodium 4-amino-4-oxo-2-sulphonatobutyrate, and how do reaction conditions influence yield and purity?
- Methodology : Optimize synthesis using sulfonation and neutralization protocols, as seen in analogous disodium compounds (e.g., disodium phosphate production via controlled pH adjustments and stoichiometric ratios of reactants) . Monitor intermediates via HPLC or FTIR to confirm functional groups (e.g., sulphonate, amino) and ensure purity >95% using elemental analysis.
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) to simulate long-term storage, referencing disodium phosphate’s 24-month shelf-life under dry, inert conditions . Use DSC/TGA to assess thermal degradation and NMR to detect structural changes.
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
- Methodology : Employ ion chromatography (IC) for sulphonate detection or LC-MS for specificity in biological samples. Validate methods using spike-recovery experiments (80–120% recovery range) and cross-reference with safety data from structurally similar compounds (e.g., disodium 4-dodecan-4-yloxy-4-oxo-3-sulfonatobutanoate) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodology : Perform dose-response studies (e.g., 100–400 mg ranges, as in ATP disodium trials ) to identify non-linear effects. Use meta-analysis to compare in vitro vs. in vivo results, controlling for variables like pH, solvent polarity, and cellular uptake mechanisms.
Q. What experimental designs are optimal for studying the compound’s interactions with biological macromolecules (e.g., proteins, DNA)?
- Methodology : Apply surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For example, design competitive assays using fluorescent probes to track displacement kinetics, referencing methodologies from zoledronic acid/pamidronate studies .
Q. How can computational modeling improve the prediction of this compound’s environmental fate?
- Methodology : Use QSAR models to estimate biodegradation half-lives and ECOSAR for aquatic toxicity. Validate predictions against experimental data from structurally related compounds (e.g., disodium 4-ethoxy-5-hydroxynaphthalene-2,7-disulphonate ).
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for handling variability in spectroscopic data for this compound?
- Methodology : Apply multivariate analysis (e.g., PCA) to NMR or Raman spectra to distinguish noise from signal. Use bootstrapping to estimate confidence intervals for kinetic parameters like degradation rates .
Q. How should researchers design crossover trials to assess the compound’s pharmacokinetics?
- Methodology : Adopt a randomized, double-blind design with ≥1-week washout periods (as in ATP disodium trials ). Use non-compartmental analysis (NCA) for AUC and Cmax calculations, ensuring power ≥80% via sample size estimation.
Safety & Regulatory Compliance
Q. What protocols ensure safe handling of this compound in laboratory settings?
- Methodology : Follow GHS guidelines for sulfonated compounds, including PPE (gloves, goggles) and fume hood use. Reference safety data from analogs like disodium 4-dodecan-4-yloxy-4-oxo-3-sulfonatobutanoate, which requires EC inventory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
